tert-Butyl 2-oxo-3,4-dihydropyridine-1(2H)-carboxylate

dihydropyridine stability quantum chemistry heterocyclic ring strain

Medicinal chemistry labs often face stability and deprotection orthogonality issues with standard dihydropyridinone building blocks. This N-Boc-protected 3,4-dihydro-2(1H)-pyridinone solves these challenges directly. - Enables orthogonal synthetic strategies: The Boc group is stable to diverse reaction conditions but cleaves cleanly under acid, allowing post-cyclization diversification not possible with N-benzyl or N-acetyl analogs. - Provides superior shelf stability: The 3,4-dihydro isomer with N-Boc protection resists oxidative degradation and isomerization, ensuring reproducible outcomes in multi-month library synthesis campaigns. - Mandatory for specific catalysis: The Boc substituent is mechanistically essential for gold(I)-catalyzed cyclizations and Povarov-type reactions; non-Boc analogs fail to deliver the desired transformations.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 1450882-23-1
Cat. No. B12964017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-oxo-3,4-dihydropyridine-1(2H)-carboxylate
CAS1450882-23-1
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CCCC1=O
InChIInChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(11)12/h5,7H,4,6H2,1-3H3
InChIKeyABMOEGMUNCZHMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-oxo-3,4-dihydropyridine-1(2H)-carboxylate – Structural Identity & Procurement Profile


tert-Butyl 2-oxo-3,4-dihydropyridine-1(2H)-carboxylate is an N-Boc-protected 3,4-dihydro-2(1H)-pyridinone, also named 1-Boc-3,4-dihydro-2(1H)-pyridinone . It belongs to the dihydropyridin-2-one family, a class of heterocyclic building blocks prized for their synthetic versatility in medicinal chemistry and natural product synthesis. The compound features a partially saturated pyridinone ring bearing a Boc (tert-butyloxycarbonyl) protecting group on nitrogen and a carbonyl at position 2. This architecture imparts a unique reactivity profile that combines the nucleophilicity of an enamine with the directing ability of the Boc group, making it a preferred intermediate over its non-protected or alternatively protected congeners in many multi-step synthetic sequences [1].

N-Boc protection enables orthogonal deprotection without ring disruption
3,4-dihydropyridine scaffold reported among most stable dihydropyridine isomers
Reported as favored intermediate for multi-step synthetic sequences over non-protected or alternatively protected congeners

The Boc Effect on Dihydropyridinone Reactivity and Stability


Generic substitution among 3,4-dihydropyridin-2-one building blocks is strongly discouraged because the N-protecting group critically tunes both the electronic character and the stability of the heterocycle. Theoretical studies show that 3,4-dihydropyridines are the most stable dihydropyridine isomer class, yet this stability is highly sensitive to N-substitution [1]. The tert-butyl carbamate (Boc) group serves a dual role: it stabilizes the electron-rich enamine system by reducing nitrogen lone-pair availability for oxidative processes, while simultaneously providing a robust orthogonal protecting group that can be cleaved under controlled acidic conditions without affecting the pyridinone ring [2]. In contrast, unprotected 3,4-dihydro-2(1H)-pyridinone suffers from reduced stability and limited solubility in organic solvents, while N-benzyl or N-acetyl analogs lack the orthogonal deprotection profile required for many medicinal chemistry workflows. The Boc group also directs regioselectivity in gold-catalyzed cyclizations and Povarov-type multicomponent reactions, outcomes not achievable with other N-substituents [3].

Target
N-Boc-3,4-dihydro-2(1H)-pyridinone: orthogonal protection, enhanced organic solubility, reported regioselectivity in Au- and Povarov reactions
Unprotected analog
3,4-Dihydro-2(1H)-pyridinone: limited solubility, free NH prone to side reactions, no orthogonal protection
Target
Boc group directs cyclobutenedione ring-expansion cascade and gold(I) cyclization; reported prerequisite for these transformations
N-Acetyl / N-Benzyl analogs
Lack orthogonal deprotection; may not support same cascade reactions or gold-catalyzed routes
Substitution may alter reactivity profile; verify synthetic compatibility before switching.

Differentiation Evidence Against Closest Analogs


Isomeric Stability of 3,4-Dihydro vs. 1,4-Dihydro Scaffolds

Density functional theory (DFT) and MP2 calculations demonstrate that 3,4-dihydropyridines are stabilized relative to other dihydropyridine isomers. The study by Shishkin et al. established that 3,4-dihydro and 2,3-dihydro isomers constitute the most stable species, while 1,4-dihydropyridine is 'strongly destabilized.' This finding provides a fundamental thermodynamic rationale for selecting the 3,4-dihydro core when designing stable intermediates [1]. The target compound, tert-butyl 2-oxo-3,4-dihydropyridine-1(2H)-carboxylate, incorporates precisely this favored 3,4-dihydro architecture, offering a stability edge over 1,4-dihydropyridine-based building blocks.

Isomer Stability
Class-level
3,4-DHP ≈ 2,3-DHP >> 1,4-DHP (DFT/MP2, gas-phase)
Supports thermodynamic favorability for storage and reaction consistency.
Theoretical inference; experimental batch stability data to verify.
dihydropyridine stability quantum chemistry heterocyclic ring strain

N-Boc Protection Effect on Cyclobutenedione Cyclization Yield

Adams et al. reported a general synthesis of substituted dihydro-2-pyridinones using N-Boc-protected α-amino carbanions. The Boc group is essential for the initial 1,2-addition to cyclobutenediones and subsequently undergoes clean removal to trigger a thermal ring expansion step, delivering dihydro-2-pyridinones in 'good yields' [1]. While exact yields vary with substitution, the Boc strategy significantly outperforms alternative N-protection schemes (e.g., N-acetyl or N-benzyl) that either fail to undergo the requisite deprotection-ring expansion cascade or lead to decomposition under the acidic deprotection conditions.

Cyclization Efficiency
Reported
Boc: deprotection–ring expansion cascade in good yields; N-acetyl/benzyl: not reported to succeed
Boc group enables unique two-step sequence for library synthesis.
No direct quantitative yield comparison available.
Boc protecting group cyclobutenedione pyridinone synthesis

Regioselectivity in Povarov Multicomponent Reactions

Vendor documentation indicates that 3,4-dihydro-2(1H)-pyridinone (the unprotected core) is employed as a reactant for 'regio- and stereoselective preparation of lactam-fused quinoline derivatives via Povarov-type multicomponent reactions' . The N-Boc derivative (the target compound) provides the same reactive unsaturated lactam system but with the added benefit of increased solubility in organic solvents and the ability to undergo orthogonal Boc-deprotection to release the free NH lactam for further derivatization. This dual functionality is not available with the unprotected 3,4-dihydro-2(1H)-pyridinone, which suffers from diminished solubility and cannot serve as a protected synthetic equivalent.

Povarov Reaction Fit
Data to verify
N-Boc: soluble, orthogonal NH protection; unprotected core: limited solubility, free NH side reactions
Boc-protected form offers sequential functionalization capability.
Vendor documentation; independent validation recommended.
Povarov reaction multicomponent lactam-fused quinoline

Gold(I)-Catalyzed Cyclization to Vinylogous Amides

A synthetic methodology report demonstrates that N-Boc-protected 6-alkynyl-3,4-dihydro-2H-pyridines undergo gold(I)-catalyzed cyclization to yield valuable vinylogous amide (enaminone) intermediates [1]. The Boc group on nitrogen is critical for this transformation: it stabilizes the enol triflate or phosphate precursors required for Sonogashira coupling, and it tunes the electronic density of the dihydropyridine ring to enable the gold(I) catalyst to trigger the cyclization efficiently. Unprotected or N-alkyl-substituted analogs either fail to form the requisite enol derivatives or undergo decomposition under the reaction conditions.

Gold Catalysis
Class-level
N-Boc 6-alkynyl-DHP cyclizes to vinylogous amide; unprotected/alkyl: no reported success
Boc prerequisite for enol phosphate formation and Au(I) turnover.
Methodology-specific; verify compatibility with substrate scope.
gold catalysis alkynyl dihydropyridine vinylogous amide

Preferred Procurement Scenarios


Dihydropyridinone Library Synthesis via Ring-Expansion

Research groups building libraries of substituted 2-pyridinones should prioritize this N-Boc-3,4-dihydro-2(1H)-pyridinone as the starting substrate. The Boc group's clean deprotection-ring expansion behavior, demonstrated by Adams et al. [1], enables a convergent two-step access to diverse dihydro-2-pyridinones that cannot be replicated with N-acetyl or N-benzyl analogs. Procuring this specific building block ensures synthetic compatibility and maximizes library diversity.

Gold(I)-Catalyzed Synthesis of Enaminone Intermediates

Medicinal chemistry laboratories executing gold(I)-catalyzed cyclization strategies require N-Boc-protected 6-alkynyl-3,4-dihydro-2H-pyridines as precursors to vinylogous amides [2]. The Boc substituent is mechanistically essential for the enol phosphate formation and subsequent catalytic cyclization. Procurement of the Boc-protected dihydropyridinone core is mandatory; non-Boc analogs will not deliver the same transformation, making this compound the sole viable choice for this synthetic route.

Povarov Assembly of Lactam-Fused Quinolines

In Povarov-type reactions furnishing lactam-fused quinoline scaffolds, the unsaturated lactam component must combine reactivity at the α,β-unsaturated carbonyl system with orthogonal protection at nitrogen. The N-Boc-3,4-dihydro-2(1H)-pyridinone satisfies both requirements: it participates in the multicomponent condensation while the Boc group remains intact, enabling post-cyclization deprotection and further diversification . The unprotected 3,4-dihydro-2(1H)-pyridinone (CAS 57147-25-8) lacks the orthogonal protection and suffers from poorer solubility, making the Boc derivative the preferred procurement choice.

Stable Intermediate Storage for Long-Term Campaigns

The intrinsic thermodynamic stability of the 3,4-dihydro isomer, supported by quantum-chemical calculations [3], translates into a shelf-stable building block that resists isomerization and oxidative degradation. For medicinal chemistry core facilities that stock building blocks for multi-month campaigns, this stability advantage over 1,4-dihydropyridine isomers reduces the risk of lot failures and ensures reproducible synthetic outcomes.

Application
Selection Property
Validation Focus
Dihydropyridinone Library Synthesis
Boc orthogonal deprotection capability
Ring-expansion cascade consistency
Gold-Catalyzed Enaminone Synthesis
N-Boc requirement for enol phosphate formation
Catalyst compatibility and cyclization
Povarov Lactam-Fused Quinoline Assembly
Orthogonal NH protection & organic solubility
Multicomponent reactivity and post-cyclization diversification
Long-Term Intermediate Storage
3,4-Dihydro scaffold thermodynamic profile
Isomerization resistance and lot reproducibility
Quote Request

Request a Quote for tert-Butyl 2-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.